molecular formula C13H13N3O2 B1415932 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile CAS No. 1105194-31-7

6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile

Cat. No.: B1415932
CAS No.: 1105194-31-7
M. Wt: 243.26 g/mol
InChI Key: BGQKDBLHHIKUPD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile typically involves the following steps:

    Formation of the isoxazole ring: The starting material, 3-methylisoxazole, is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the propoxy group: The 3-methylisoxazole is then reacted with a propylating agent to introduce the propoxy group.

    Coupling with nicotinonitrile: The final step involves coupling the 3-(3-methylisoxazol-5-yl)propoxy intermediate with nicotinonitrile under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the nicotinonitrile or isoxazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile can be compared with other similar compounds, such as:

    3-(3-Methylisoxazol-5-yl)propoxybenzene: This compound has a benzene ring instead of a nicotinonitrile core, leading to different chemical and biological properties.

    6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridine: This compound features a pyridine ring instead of a nicotinonitrile core, which may result in variations in reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of both the nicotinonitrile and isoxazole moieties, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-7-12(18-16-10)3-2-6-17-13-5-4-11(8-14)9-15-13/h4-5,7,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQKDBLHHIKUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCOC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189450
Record name 6-[3-(3-Methyl-5-isoxazolyl)propoxy]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-31-7
Record name 6-[3-(3-Methyl-5-isoxazolyl)propoxy]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-(3-Methyl-5-isoxazolyl)propoxy]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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